Cas no 208338-52-7 (4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl))
![4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl) structure](https://it.kuujia.com/scimg/cas/208338-52-7x500.png)
208338-52-7 structure
Nome del prodotto:4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl)
4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl)
- benzene, <wbr>
- LogP
- 5HHQUF
- 5-HHXB(F,F)-F
- (trans,trans)-4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-pentyl-1,1'-bi(cyclohexane)
- SCHEMBL7524289
- AKOS032953817
- 5-[Difluoro[(trans,trans)-4a(2)-pentyl[1,1a(2)-bicyclohexyl]-4-yl]methoxy]-1,2,3-trifluorobenzene
- DTXSID301120545
- SCHEMBL7524278
- SCHEMBL7524284
- 208338-52-7
- BS-51475
- 5-[difluoro[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]methoxy]-1,2,3-trifluoro-Benzene
- F71541
- SCHEMBL7524273
- (1r,1's,4r,4'r)-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexane)
- 5-[difluoro-[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene
- 5-[difluoro-[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluoro-benzene
-
- Inchi: InChI=1S/C24H33F5O/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)24(28,29)30-20-14-21(25)23(27)22(26)15-20/h14-19H,2-13H2,1H3
- Chiave InChI: OGGGWPPCVOSSBU-UHFFFAOYSA-N
- Sorrisi: CCCCCC1CCC(CC1)C2CCC(CC2)C(OC3=CC(=C(C(=C3)F)F)F)(F)F
Proprietà calcolate
- Massa esatta: 432.24529
- Massa monoisotopica: 432.24515648g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 30
- Conta legami ruotabili: 8
- Complessità: 488
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 10.2
- Superficie polare topologica: 9.2Ų
Proprietà sperimentali
- Densità: 1.131±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Insuluble (9.1E-7 g/L) (25 ºC),
- PSA: 9.23
4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A897250-25g |
(trans,trans)-4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-pentyl-1,1'-bi(cyclohexane) |
208338-52-7 | 97% | 25g |
$167.0 | 2024-04-21 | |
1PlusChem | 1P00BILN-25g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 25g |
$102.00 | 2023-12-19 | |
eNovation Chemicals LLC | Y1259844-1g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 1g |
$65 | 2024-06-06 | |
eNovation Chemicals LLC | Y1259844-25g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 25g |
$190 | 2025-03-01 | |
eNovation Chemicals LLC | Y1259844-1g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 1g |
$65 | 2025-03-01 | |
Ambeed | A897250-5g |
(trans,trans)-4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-pentyl-1,1'-bi(cyclohexane) |
208338-52-7 | 97% | 5g |
$49.0 | 2024-04-21 | |
1PlusChem | 1P00BILN-5g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 5g |
$29.00 | 2023-12-19 | |
Ambeed | A897250-1g |
(trans,trans)-4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-pentyl-1,1'-bi(cyclohexane) |
208338-52-7 | 97% | 1g |
$14.0 | 2024-04-21 | |
eNovation Chemicals LLC | Y1259844-5g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 5g |
$95 | 2024-06-06 | |
eNovation Chemicals LLC | Y1259844-1g |
4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl) |
208338-52-7 | 97% | 1g |
$65 | 2025-02-25 |
4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl) Letteratura correlata
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
208338-52-7 (4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl)) Prodotti correlati
- 1246094-14-3(N-Boc-4-ethynyl-N-methylaniline)
- 857380-05-3(4-methoxy-6-(methoxycarbonyl)pyridine-2-carboxylic acid)
- 1806751-76-7(5-Methoxy-2-nitro-3-(trifluoromethoxy)pyridine-4-acetic acid)
- 2680667-00-7(tert-butyl N-1-(5-bromopyridin-2-yl)-1H-pyrazol-3-ylcarbamate)
- 1803821-92-2(Ethyl 2-cyano-6-methoxy-3-(trifluoromethoxy)benzoate)
- 1817672-32-4(tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate)
- 899948-08-4(7-tert-butyl-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H-1,3oxazolo3,2-gpurine-2,4-dione)
- 848920-08-1(EP2 receptor antagonist-1)
- 2161803-29-6(3-(3,5-dimethoxyphenyl)-2-hydroxypropanoic acid)
- 2137627-01-9(Heptane, 5-(chloromethyl)-2,2,3-trimethyl-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:208338-52-7)4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-pentyl-1,1'-bi(cyclohexyl)

Purezza:99%
Quantità:25g
Prezzo ($):150.0